Chondroitin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

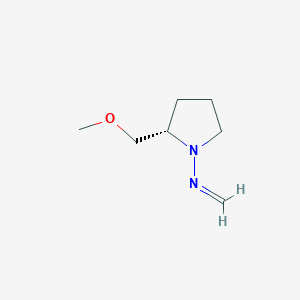

Chondroitin is a naturally occurring glycosaminoglycan found in connective tissues, particularly in cartilage. It is composed of alternating units of N-acetylgalactosamine and glucuronic acid. This compound sulfate, a derivative of this compound, is commonly used as a dietary supplement to treat osteoarthritis due to its potential to improve joint function and reduce pain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chondroitin can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the extraction of this compound sulfate from animal cartilage, such as bovine trachea or shark cartilage. The extraction process typically involves enzymatic digestion using proteolytic enzymes like papain or trypsin, followed by purification steps to isolate the this compound sulfate .

Industrial Production Methods: Industrial production of this compound sulfate often relies on microbial fermentation. Microorganisms such as Escherichia coli and Bacillus subtilis can be genetically engineered to produce this compound. The fermentation process involves culturing these microorganisms in a controlled environment, followed by extraction and purification of the this compound sulfate .

Analyse Des Réactions Chimiques

Types of Reactions: Chondroitin undergoes various chemical reactions, including sulfation, desulfation, and depolymerization. Sulfation involves the addition of sulfate groups to the hydroxyl groups of this compound, enhancing its biological activity. Desulfation, on the other hand, removes these sulfate groups, altering its properties .

Common Reagents and Conditions: Common reagents used in the sulfation of this compound include sulfur trioxide-pyridine complex and chlorosulfonic acid. These reactions are typically carried out under controlled conditions to ensure the desired degree of sulfation. Depolymerization of this compound can be achieved using enzymes such as chondroitinase, which cleaves the glycosidic bonds .

Major Products Formed: The major products formed from these reactions include various sulfated derivatives of this compound, such as this compound-4-sulfate and this compound-6-sulfate. These derivatives exhibit different biological activities and are used in various applications, including pharmaceuticals and nutraceuticals .

Applications De Recherche Scientifique

Chondroitin has a wide range of scientific research applications. In medicine, it is used as a symptomatic slow-acting drug for osteoarthritis, providing pain relief and improving joint function. It also exhibits anti-inflammatory properties and has been studied for its potential in treating other conditions such as coronary artery disease and diabetes .

In biology, this compound sulfate is used as a biomarker for various diseases and as a component in tissue engineering and regenerative medicine. Its ability to form hydrogels makes it suitable for drug delivery systems and wound healing applications .

In the industrial sector, this compound sulfate is used in the production of biomaterials and functional foods. Its unique properties, such as high viscosity and water retention, make it an excellent additive in cosmetics and personal care products .

Mécanisme D'action

Chondroitin exerts its effects through multiple mechanisms. It is a major component of the extracellular matrix, providing structural support to tissues. This compound sulfate stimulates the synthesis of proteoglycans and hyaluronic acid, which are essential for maintaining cartilage integrity. It also inhibits the activity of enzymes that degrade cartilage, such as metalloproteinases, and reduces the production of inflammatory mediators .

Comparaison Avec Des Composés Similaires

Chondroitin is often compared with other glycosaminoglycans, such as glucosamine and hyaluronic acid. While glucosamine is a precursor for the synthesis of glycosaminoglycans, this compound is a more complex molecule with additional sulfate groups that enhance its biological activity. Hyaluronic acid, on the other hand, is a non-sulfated glycosaminoglycan with unique properties, such as high water retention and viscoelasticity .

Similar compounds to this compound include dermatan sulfate and keratan sulfate. Dermatan sulfate is structurally similar to this compound sulfate but contains iduronic acid instead of glucuronic acid. Keratan sulfate, found in cartilage and cornea, has a different disaccharide composition and is less sulfated compared to this compound sulfate .

Conclusion

This compound is a versatile compound with significant applications in medicine, biology, and industry. Its unique chemical structure and biological properties make it a valuable component in various therapeutic and industrial products. Ongoing research continues to explore its potential in new applications and improve its production methods.

Propriétés

Numéro CAS |

9007-27-6 |

|---|---|

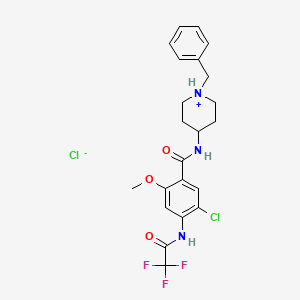

Formule moléculaire |

C14H21NO11 |

Poids moléculaire |

379.32 g/mol |

Nom IUPAC |

(3R,4R)-2-[(2R,3S,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C14H21NO11/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22)/t5-,7-,8+,9-,10+,11-,13-,14?/m1/s1 |

Clé InChI |

DLGJWSVWTWEWBJ-HGGSSLSASA-N |

SMILES isomérique |

CC(=O)N[C@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)OC2[C@@H]([C@@H](C=C(O2)C(=O)O)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.